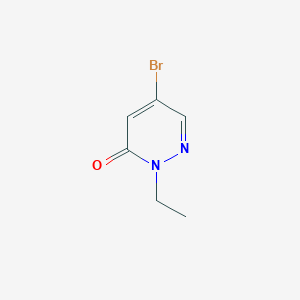
5-Bromo-2-ethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-ethylpyridazin-3(2H)-one, also known as 5-bromo-2-ethylpyridazine or 5-BEPA, is a heterocyclic compound with a wide range of applications in scientific research. It is used in a variety of synthetic routes, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-BEPA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, including pyridine and pyrimidine derivatives. 5-BEPA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antibacterial agents, and anti-inflammatory agents. Additionally, 5-BEPA has been used in the synthesis of a variety of other compounds, including dyes, pigments, and optical brighteners.
Mecanismo De Acción
The mechanism of action of 5-BEPA is not fully understood. However, it is believed to act as a mediator in the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been shown to increase the production of ROS and RNS, which can then be used in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
5-BEPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ROS and RNS, which can then be used in a variety of biochemical and physiological processes. Additionally, 5-BEPA has been shown to have anti-inflammatory and antifungal effects. It has also been shown to have anti-cancer effects, as well as to improve the efficacy of some chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-BEPA in lab experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 5-BEPA in laboratory experiments. For example, it can be toxic in large doses, and it can also be difficult to control the concentration of 5-BEPA in a reaction mixture.
Direcciones Futuras
There are a number of potential future directions for 5-BEPA research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-BEPA in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-BEPA is a multi-step process that involves the reaction of pyridazine with bromoethane. The first step involves the reaction of pyridazine with bromoethane in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate compound. This intermediate compound is then reacted with an aqueous base, such as sodium hydroxide, to form the desired 5-BEPA product.
Propiedades
IUPAC Name |
5-bromo-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIJAYXUNIOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

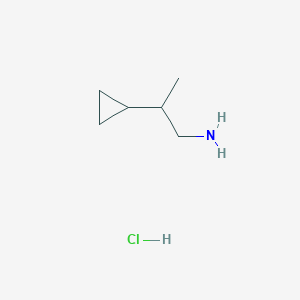

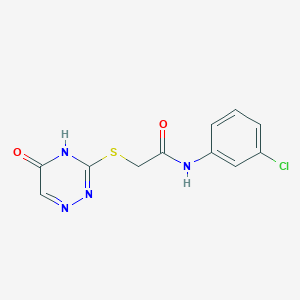



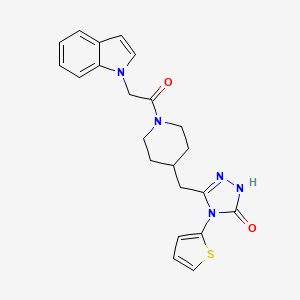
![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)
![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
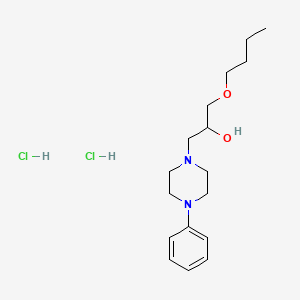
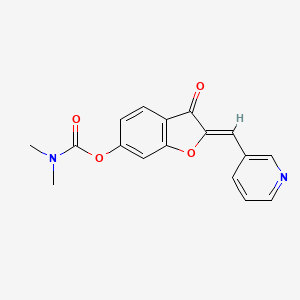
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)
